Nickel sulfate hexahydrate

Overview

Description

Nickel (II) sulfate hexahydrate is a hydrated nickel salt . It is mainly used in Ni plating, as a mordant in dyeing and in printing textiles, as a blackening agent for zinc and brass, and in the fabrication of organic nickel salts . It is also used as an effective catalyst for gas-phase dehydration of glycerol to acrolein .

Synthesis Analysis

Hydrated nickel sulfates (NSHs) were spontaneously obtained by storing nanocrystalline nickel sulfide composites (NiS2–NiS) under ambient conditions over several months . The samples containing different proportions of NiS2–NiS nanophases were produced by mechanochemistry by simply ball-milling Ni and S elements in Ni 34 S 66 composition in the absence of solvent .Molecular Structure Analysis

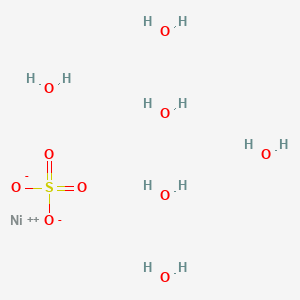

The molecular formula of Nickel (II) sulfate hexahydrate is HNiOS . Its average mass is 262.848 Da and its monoisotopic mass is 261.950470 Da .Chemical Reactions Analysis

Nickel sulfate reacts with base say sodium hydroxide forming nickel hydroxide and sodium sulfate . Nickel sulfate hexahydrate undergoes violent reaction with powdered aluminum or magnesium at elevated temperature .Physical And Chemical Properties Analysis

Nickel Sulfate is a yellow solid when it is anhydrous, Nickel Sulfate is a green-blue crystal when it is heptahydrate, and Nickel Sulfate is a blue crystal when it is hexahydrate . Nickel Sulfate’s weight is 3.68 g/cm3 and its density is 3.68 g/cm3 . Nickel Sulfate’s molecular mass is 154.75 g/mol .Scientific Research Applications

Carcinogenic Effects in Inhalation Exposure

Nickel sulfate hexahydrate (NiSO4.6H2O) has been studied for its carcinogenic effects when inhaled. In a comparative study of different nickel compounds, including nickel subsulfide and nickel oxide, it was found that inhalation exposure to nickel compounds could cause lung neoplasms in rats. However, the study noted that water-soluble compounds like nickel sulfate were less likely to reach the nucleus and cause DNA damage compared to more water-insoluble particles (Dunnick et al., 1995).

Asymmetric Autocatalysis

This compound forms a chiral crystal and has been shown to act as a chiral initiator in asymmetric autocatalysis. This property makes it useful in synthesizing highly enantiomerically enriched compounds, demonstrating its significance in chemical synthesis (Matsumoto et al., 2015).

Neurochemical and Behavioral Effects

Research has indicated that exposure to this compound via inhalation can lead to histological lesions in the nasal mucosa of rats, specifically affecting the olfactory epithelium. This exposure resulted in a decrease in the thickness of the olfactory epithelium and the sustentacular cell population, as well as a reduction in carnosine levels (Evans et al., 1995).

Electrochemical Performance

This compound has been used in the synthesis of nanostructured hierarchical mesoporous ribbon-like NiO, which demonstrated high performance as an electrode material in supercapacitors. The material exhibited a high specific capacitance and good capacity retention, highlighting its potential in energy storage applications (Yao et al., 2015).

Thermal Decomposition Study

The thermal decomposition of nickel(II) sulfate hexahydrate was studied to understand its mechanism and kinetics. This research is vital for industries where thermal processing of nickel sulfate is involved, providing insights into the chemical changes and stability of the compound (Tomaszewicz & Kotfica, 2004).

Supercapacitor Electrode Material

Nanostructured hierarchical mesoporous NiO, synthesized using this compound, showcased excellent electrochemical performance. This is especially relevant for developing high-efficiency supercapacitors, as the material demonstrated a significant specific capacitance and stable cycling performance (Yao et al., 2015).

Mechanism of Action

Target of Action

Nickel sulfate hexahydrate (NiSO4·6H2O) is primarily used as a nickel precursor in the preparation of various catalysts . It is also used in the electroplating industry as a source of Ni^2+ ions .

Mode of Action

This compound interacts with its targets by providing Ni^2+ ions, which are essential for the catalytic activity of many enzymes and catalysts . For instance, it is used in the preparation of palladium-nickel bimetallic nanoparticles (Pd-Ni), which are used as catalysts in the Buchwald-Hartwig amination reaction .

Biochemical Pathways

For instance, this compound is used in the fabrication of NiFe2O4 nanoparticles, which are applicable for the fabrication of a glucose biosensor .

Pharmacokinetics

Once absorbed, nickel ions can be distributed throughout the body and can accumulate in certain tissues, such as the kidneys and lungs .

Result of Action

The result of this compound’s action depends on its application. For instance, in the preparation of catalysts, the presence of nickel ions can enhance the catalytic activity of the resulting compounds . In the context of electroplating, this compound provides Ni^2+ ions that are deposited onto the surface of the object being plated .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of nickel ion release can be affected by the pH and temperature of the solution . Additionally, the presence of other ions in the solution can also influence the behavior of this compound .

Safety and Hazards

Nickel sulfate hexahydrate is harmful if swallowed or inhaled . It causes skin irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage the unborn child and causes damage to organs through prolonged or repeated exposure .

Future Directions

Nickel sulfate hexahydrate is an important salt for the battery-making industry . The extraction of nickel sulfate relies on the hydrometallurgical processing of nickel ores as well as the recycling of nickel-containing products . The last step in hydrometallurgical processing is the crystallization of nickel sulfate .

properties

IUPAC Name |

nickel(2+);sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIWRJBSCGCBID-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSO4.6H2O, H12NiO10S | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020928 | |

| Record name | Nickel(II) sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel sulfate hexahydrate appears as blue or emerald-green crystalline material. Toxic and carcinogenic. Two known phases. Alpha-form (blue tetragonal) converts to beta-form (green monoclinic) at 127.9 °F. Becomes blue and opaque at room temperature. Odorless. Sweet astringent taste. Somewhat efflorescent. Greenish-yellow anhydrous salt is formed at 536 °F. (NTP, 1992), Blue to emerald-green crystals that are water soluble; [CAMEO] | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) sulfate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 1544 °F (NTP, 1992) | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.07 (NTP, 1992) - Denser than water; will sink | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0 mmHg at 68 °F Essentially (NTP, 1992) | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

10101-97-0 | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, nickel(2+) salt, hydrate (1:1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC9WZ4FK68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

127.9 °F (transition point) (NTP, 1992) | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary health concerns associated with nickel sulfate hexahydrate exposure?

A1: The main concern with this compound exposure is its potential to cause lung damage. Studies show that chronic inhalation exposure to this compound can lead to inflammation, fibrosis, and in some cases, lung tumors in rats. [, , , ] It's also important to note that the solubility of the nickel compound plays a significant role in its toxicity. While water-soluble this compound showed less severe effects compared to insoluble nickel compounds like nickel subsulfide and nickel oxide, its impact shouldn't be disregarded. [, , ]

Q2: Are there specific cell types in the lungs that are particularly vulnerable to this compound?

A2: Yes, alveolar macrophages (AM), key immune cells in the lungs, are highly susceptible to this compound. These cells engulf inhaled particles, including nickel compounds, and their function can be impaired upon prolonged exposure. []

Q3: Is there a difference in lung responses to this compound between rats and mice?

A4: Studies show significant differences in how rats and mice respond to this compound inhalation. Rats tend to accumulate more nickel in their lungs and exhibit more severe inflammatory responses, including chronic alveolitis. Mice, on the other hand, tend to develop interstitial pneumonia. [] These differences highlight the importance of species selection in toxicological studies.

Q4: Can nickel sensitivity play a role in the severity of the effects caused by this compound?

A5: Research indicates that individuals with pre-existing nickel sensitivity may experience more pronounced reactions to nickel exposure, including that from this compound. [, ] This sensitivity can manifest as contact dermatitis upon skin contact with nickel-containing materials. [, ]

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula for this compound is NiSO4·6H2O. Its molecular weight is 262.85 g/mol. []

Q6: Are there any spectroscopic techniques that can be used to characterize this compound?

A7: Yes, Raman spectroscopy has been successfully utilized to study the structural properties of this compound crystals. [, ] This technique provides insights into the vibrational modes of molecules within the crystal lattice, helping researchers understand the compound's structural features and any potential modifications under different growth conditions. []

Q7: What is the thermal stability of this compound?

A8: Thermogravimetric analysis (TGA) reveals that the dehydration temperature of this compound is relatively low. [, ] This suggests that the compound is prone to losing water molecules upon heating, which might be a crucial factor to consider in applications involving high temperatures.

Q8: How does doping with other ions affect the properties of this compound crystals?

A9: Doping this compound with ions like magnesium can alter its properties. For instance, studies show that magnesium doping can increase the dehydration temperature of the crystals. [] This modification in thermal stability is attributed to subtle changes in the crystal structure and hydrogen bonding networks induced by the dopant. [, ]

Q9: Can this compound act as a catalyst in chemical reactions?

A10: Yes, this compound can act as a catalyst, particularly in the degradation of organic pollutants. For example, it has shown effectiveness in the oxidative degradation of methyl orange, a common azo dye, in aqueous solutions. []

Q10: How does the catalytic degradation of organic pollutants by this compound work?

A11: The catalytic degradation of organic pollutants by this compound often follows the Langmuir-Hinshelwood mechanism. This involves the adsorption of the pollutant molecules onto the catalyst surface, followed by a reaction between the adsorbed species. []

Q11: Does this compound pose any risks to the environment?

A12: As with many metal compounds, this compound can pose environmental risks. Its release into water bodies can negatively impact aquatic organisms. Studies have been conducted to determine the lethal concentration of nickel for organisms like Daphnia magna, a type of water flea, to assess its ecological impact. []

Q12: Are there any methods to remove this compound from industrial wastewater?

A13: Yes, several methods are being explored for the removal of this compound from industrial wastewater. One promising technique is reverse osmosis, which uses a semi-permeable membrane to separate nickel ions from the water. [] Other methods involve the use of flocculants to bind to the nickel ions and facilitate their removal. []

Q13: What analytical techniques are used to measure this compound concentrations?

A14: Researchers use various analytical techniques to determine the concentration of this compound in different matrices. Atomic absorption spectroscopy is commonly employed to measure nickel levels in biological samples, such as lung tissue and body fluids. []

Q14: What methods are used to grow this compound crystals?

A15: this compound crystals can be grown using various methods, including slow evaporation and cooling solution methods. These techniques allow for controlled crystal growth, leading to larger and higher quality crystals with desired properties. [, , ]

Q15: Does this compound have any optical applications?

A16: Yes, this compound crystals have been investigated for their potential as ultraviolet (UV) light filters. [, , ] Their optical transmission properties, characterized by selective absorption and transmission of specific wavelengths, make them suitable for filtering harmful UV radiation. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

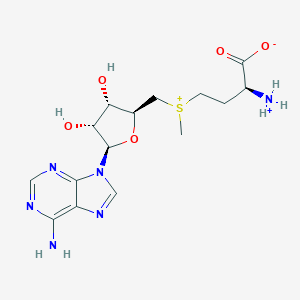

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)

![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)